6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline
Description
Properties
IUPAC Name |
6-chloro-3-methyl-4-phenyl-2H-pyrazolo[3,4-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3/c1-10-15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21-20-10/h2-9H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDUNTIBQSGAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=C(C=CC3=NC2=NN1)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Friedländer Approach
The Friedländer condensation remains the most widely used method for constructing the pyrazolo[3,4-b]quinoline core. This one-pot reaction involves the cyclocondensation of an o-aminocarbonyl compound (e.g., 5-chloro-2-aminobenzophenone) with a pyrazolone derivative (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-one). The reaction proceeds in boiling ethylene glycol, forming the quinoline ring through C–C and C–N bond formation between the C3a–C4 and N9–C9a positions.
Example Synthesis
- Reactants :
- o-Aminocarbonyl component: 5-Chloro-2-aminobenzophenone (1.0 equiv)
- Pyrazolone: 3-Methyl-1-phenyl-1H-pyrazol-5-one (1.0 equiv)
- Conditions : Ethylene glycol, reflux (190°C), 12–24 hours.
- Yield : 60–85% after recrystallization from ethanol.
This method’s regioselectivity is influenced by the electronic effects of substituents. The chloro group at position 6 directs cyclization by deactivating the benzene ring, ensuring proper alignment of reactive sites.
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to accelerate the Friedländer reaction. Clay-supported catalysis (e.g., montmorillonite K10) reduces reaction times from hours to minutes while improving yields. For instance, a 15-minute microwave irradiation at 150°C in ethylene glycol yields 6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline in 78% purity.
Niementowski Reaction: Hydroxyquinoline Precursors
Base-Catalyzed Cyclization
The Niementowski reaction constructs the quinoline ring via condensation of anthranilic acid derivatives with ketones. For the target compound, 5-chloroanthranilic acid and 3-methyl-1-phenylpyrazolidinedione react in the presence of anhydrous sodium acetate under reflux.
Procedure
- Reactants :
- 5-Chloroanthranilic acid (1.0 equiv)
- 3-Methyl-1-phenylpyrazolidinedione (1.0 equiv)
- Conditions : Acetic anhydride, reflux (140°C), 8 hours.
- Intermediate : 4-Hydroxy-6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (yield: 45–60%).
- Dehydration : Phosphorus oxychloride (POCl₃) at 80°C for 3 hours removes the hydroxyl group, yielding the final product (overall yield: 35–50%).
Limitations and Modifications
The Niementowski method is constrained by the limited availability of substituted anthranilic acids. To address this, in situ generation of 5-chloroanthranilic acid via nitration and reduction of 2-chlorobenzoic acid has been explored, though this adds synthetic steps and reduces efficiency.
Pfitzinger Synthesis: Isatin-Derived Routes
Keto-Acid Intermediate Formation
The Pfitzinger reaction employs isatin derivatives to generate keto-acid intermediates, which condense with ketones to form quinoline scaffolds. For this compound, 5-chloroisatin is treated with 3-methyl-1-phenylpyrazolidinedione in a basic medium (Scheme 1).
Key Steps
- Ring Opening : 5-Chloroisatin reacts with NaOH to form 5-chloro-2-aminobenzoylformic acid.
- Condensation : The keto-acid reacts with 3-methyl-1-phenylpyrazolidinedione in ethanol under reflux, forming the pyrazoloquinoline skeleton.
- Decarboxylation : Heating in diphenyl ether removes the carboxylic acid group, yielding the target compound (yield: 50–65%).
Vilsmeier-Haack Formylation and Cyclization
Formylation of Pyrazolones
The Vilsmeier-Haack reaction introduces formyl groups to pyrazolones, enabling subsequent cyclization. For example, 5-chloro-4-formyl-3-methyl-1-phenylpyrazole is synthesized using DMF/POCl₃, followed by condensation with aniline derivatives.
Synthetic Pathway
- Formylation : 5-Chloro-3-methyl-1-phenylpyrazol-5-one treated with DMF/POCl₃ at 0°C yields 5-chloro-4-formyl-3-methyl-1-phenylpyrazole.
- Cyclization : Reaction with 2-aminobenzophenone in nitrobenzene at 110°C forms the quinoline ring (yield: 55–70%).
Hydrazine-Mediated Cyclization
Hydrazine Hydrate Approach
A direct method involves cyclizing 2-chloro-6-methoxy-3-[(2-phenylhydrazinylidene)methyl]quinoline with hydrazine hydrate. This one-step reaction in ethanol under reflux forms the pyrazole ring, with subsequent oxidation (e.g., using DDQ) introducing aromaticity.
Optimized Conditions
- Reactant : 2-Chloro-6-methoxy-3-[(2-phenylhydrazinylidene)methyl]quinoline (1.0 equiv)
- Reagent : 80% hydrazine hydrate, triethylamine (catalyst)
- Conditions : Ethanol, reflux (12 hours), yield: 60–75%.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedländer | o-Aminocarbonyl, pyrazolone | Ethylene glycol, reflux | 60–85 | High yield, one-pot | Limited substrate availability |
| Niementowski | Anthranilic acid, pyrazolidinedione | Acetic anhydride, reflux | 35–50 | Uses inexpensive reagents | Multi-step, low yield |
| Pfitzinger | Isatin, pyrazolidinedione | NaOH, ethanol | 50–65 | Versatile for substituents | Requires decarboxylation |
| Vilsmeier-Haack | Pyrazolone, DMF/POCl₃ | Nitrobenzene, 110°C | 55–70 | Direct formylation | Harsh conditions |
| Hydrazine cyclization | Hydrazine hydrate, quinoline derivative | Ethanol, reflux | 60–75 | Simple setup | Requires oxidation step |
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazoloquinolines exhibit antimicrobial properties. For instance, compounds structurally related to 6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of specific metabolic pathways .
Anticancer Potential
Several studies have highlighted the potential anticancer activity of pyrazoloquinoline derivatives. The compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest through interactions with specific cellular targets such as kinases .
Insecticidal Properties
Recent investigations have demonstrated that this compound exhibits insecticidal activity against larval vectors of diseases such as malaria and dengue. The synthesized derivatives have shown significant larvicidal effects, making them candidates for developing new insecticides .
Biochemical Mechanisms
The exact biochemical pathways influenced by this compound are not fully elucidated; however, it is believed to interact with various enzymes and receptors. Its structural similarity to other bioactive compounds suggests it may modulate multiple signaling pathways involved in cellular processes such as apoptosis and inflammation .
Material Science Applications
Beyond pharmacology, there is growing interest in utilizing pyrazoloquinolines in materials science. Their unique optical properties make them suitable candidates for developing fluorescent sensors and organic light-emitting diodes (OLEDs). Research has shown that these compounds can be engineered to exhibit specific fluorescence characteristics, which can be harnessed in various technological applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physical properties of pyrazoloquinolines are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Chloro substituents (positions 4, 6) correlate with enhanced bioactivity. For example, IND-2’s 4-Cl group contributes to its anticancer potency .
- Electron-withdrawing groups (Cl, CF₃, F) improve optoelectronic properties by raising HOMO/LUMO levels .
- Bulkier substituents (e.g., phenyl at position 4) may hinder enzymatic degradation, improving pharmacokinetics.
Spectroscopic Characterization
Spectroscopic data for pyrazoloquinolines include:
- IR Spectroscopy :
- NMR Spectroscopy: Methylene protons in ester derivatives resonate at δ 5.44 ppm (¹H NMR) . Aromatic protons in quinoline/pyrazole rings appear between δ 7.62–8.56 ppm .
The target compound’s chloro and phenyl substituents would likely cause downfield shifts in ¹H/¹³C NMR compared to methyl or methoxy analogs.
Physical and Optoelectronic Properties
- HOMO/LUMO Modulation: Fluorine and trifluoromethyl substituents increase HOMO/LUMO levels by 0.2–0.5 eV, improving OLED efficiency . Chloro substituents exhibit similar electron-withdrawing effects, though less pronounced than CF₃ .
- Ionization Potential: Fluorinated derivatives show 10–15% higher ionization potentials than non-halogenated analogs .
Biological Activity
6-Chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, including the use of anthranilic acid derivatives and pyrazole-based intermediates. The Niementowski reaction is one notable method that has been employed to produce this compound efficiently .
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies indicate that this compound can inhibit the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of approximately 54.25% and 38.44%, respectively . Importantly, it shows minimal toxicity to normal fibroblasts, indicating a favorable therapeutic window.
The mechanism underlying the anticancer activity of this compound may involve the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. Kinase inhibitors are known to disrupt signaling pathways that promote tumor growth . Further studies are needed to elucidate the precise molecular targets of this compound.
Antioxidant Activity
In addition to its anticancer effects, this compound has also been evaluated for its antioxidant properties. Research shows that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases . This dual action as both an anticancer and antioxidant agent highlights its potential in therapeutic applications.
Case Studies
| Study | Cell Line Tested | Growth Inhibition (%) | IC50 Value |
|---|---|---|---|
| Study A | HepG2 (liver cancer) | 54.25% | Not reported |
| Study B | HeLa (cervical cancer) | 38.44% | Not reported |
| Study C | Normal Fibroblasts (GM-6114) | 19.94% (inactive) | Not applicable |
Q & A
Q. Basic
- Chloro group at position 6 enhances electrophilicity, improving kinase binding .
- Methyl group at position 3 stabilizes the pyrazole ring via steric hindrance .
- Phenyl group at position 4 enables π-π stacking with hydrophobic receptor pockets .
Advanced
Structure-activity relationship (SAR) optimization:
- 4-Position modifications : Replace phenyl with fluorophenyl to enhance bioavailability (logP optimization) .
- Quinoline ring substitution : Introduce methoxy groups at position 8 to modulate electron density and solubility .
How can contradictory cytotoxicity data across studies be resolved?
Q. Advanced
- Cell line variability : Test compound in isogenic cell pairs (e.g., wild-type vs. multidrug-resistant) to assess ABC transporter involvement .
- Assay conditions : Standardize incubation time (48–72 hr), serum concentration (10% FBS), and DMSO controls (<0.1%) .
- Synergistic effects : Combine with chemosensitizers (e.g., verapamil) to rule out efflux pump interference .
What strategies address low yields or impurities during synthesis?
Q. Advanced
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) .
- Microwave vs. conventional heating : Compare reaction profiles (Table 1, )—microwave reduces side reactions by 30–40%.
- Purification : Avoid column chromatography; opt for recrystallization in ethanol/water mixtures (≥95% purity) .
How is the compound’s stability assessed under storage conditions?
Q. Advanced
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect quinoline ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
